molecular formula C24H25N3O3 B12212732 N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide

N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide

Cat. No.: B12212732
M. Wt: 403.5 g/mol
InChI Key: KDHHRZAHVXWKLS-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide is a complex organic compound with a unique structure that includes an indoline moiety and an azolidine ring

Preparation Methods

The synthesis of N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the indoline derivative, followed by the formation of the azolidine ring through a series of nucleophilic reactions. The final step involves the acetylation of the phenyl group to yield the target compound .

Chemical Reactions Analysis

N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide can be compared to other similar compounds, such as:

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

N-[4-[2,5-dioxo-3-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C24H25N3O3/c1-15(28)25-17-9-11-18(12-10-17)27-22(29)14-16(23(27)30)13-21-24(2,3)19-7-5-6-8-20(19)26(21)4/h5-13,16H,14H2,1-4H3,(H,25,28)/b21-13+

InChI Key

KDHHRZAHVXWKLS-FYJGNVAPSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)/C=C/3\C(C4=CC=CC=C4N3C)(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)C=C3C(C4=CC=CC=C4N3C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.